Methyl 2-bromo-2-(pyridin-4-yl)acetate
Description
Methyl 2-bromo-2-(pyridin-4-yl)acetate is a brominated ester derivative featuring a pyridine ring at the α-position of the acetate group. Its molecular formula is C₈H₈BrNO₂, with a SMILES representation of COC(=O)C(C1=CC=NC=C1)Br and an InChIKey of UAFFLLDQVVGPDR-UHFFFAOYSA-N . The compound’s structure combines the electrophilic bromine atom with the aromatic pyridine moiety, making it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions and coordination chemistry.
Properties
Molecular Formula |
C8H8BrNO2 |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
methyl 2-bromo-2-pyridin-4-ylacetate |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)7(9)6-2-4-10-5-3-6/h2-5,7H,1H3 |
InChI Key |
BIPMVVBJWMGWPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=NC=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-2-(pyridin-4-yl)acetate can be synthesized through several methods. One common approach involves the bromination of methyl 2-(pyridin-4-yl)acetate. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-2-(pyridin-4-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding methyl 2-(pyridin-4-yl)acetate.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures or functional groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions often involve solvents like dimethylformamide (DMF) or acetonitrile and may require heating.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction can produce the corresponding alcohol.
Scientific Research Applications
Methyl 2-bromo-2-(pyridin-4-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-bromo-2-(pyridin-4-yl)acetate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Reactivity and Functional Differences
Electron Effects: The pyridin-4-yl group in the parent compound introduces strong electron-withdrawing effects, stabilizing intermediates during substitution reactions. The amino group in Methyl 2-amino-2-[3-(pyridin-4-yl)phenyl]acetate increases nucleophilicity, enabling participation in coupling reactions (e.g., Buchwald-Hartwig) that are less feasible with brominated analogues .
Solubility and Stability: The dihydrochloride salt form of the amino derivative enhances water solubility, a critical factor in pharmaceutical applications. The neutral bromo compounds exhibit lower solubility in polar solvents . Steric hindrance from methyl and chloro groups in Ethyl 2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-oxoacetate reduces reaction rates in bulkier substrates compared to the parent compound .
Synthetic Utility :
- Brominated esters like this compound are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas methoxy-substituted analogues are more suited for electrophilic aromatic substitutions .
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